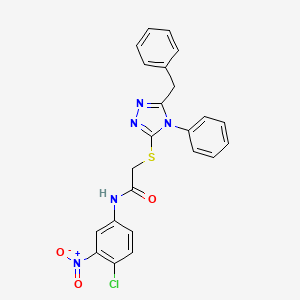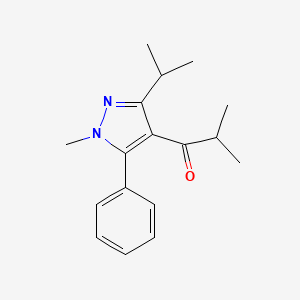
1-(3-Isopropyl-1-methyl-5-phenyl-1H-pyrazol-4-yl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Isopropyl-1-methyl-5-phenyl-1H-pyrazol-4-yl)-2-methylpropan-1-one is a chemical compound with a complex structure It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Isopropyl-1-methyl-5-phenyl-1H-pyrazol-4-yl)-2-methylpropan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-isopropyl-1-methyl-5-phenyl-1H-pyrazole with 2-methylpropan-1-one in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Isopropyl-1-methyl-5-phenyl-1H-pyrazol-4-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-Isopropyl-1-methyl-5-phenyl-1H-pyrazol-4-yl)-2-methylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Isopropyl-1-methyl-5-phenyl-1H-pyrazol-4-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Isopropyl-1-methyl-5-phenyl-1H-pyrazol-4-yl)-2-methylpropane-1-thione
- 1-(3-Isopropyl-1-methyl-5-phenyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol
Uniqueness
Compared to similar compounds, 1-(3-Isopropyl-1-methyl-5-phenyl-1H-pyrazol-4-yl)-2-methylpropan-1-one exhibits unique chemical and physical properties that make it suitable for specific applications. Its structure allows for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties.
Properties
Molecular Formula |
C17H22N2O |
|---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
2-methyl-1-(1-methyl-5-phenyl-3-propan-2-ylpyrazol-4-yl)propan-1-one |
InChI |
InChI=1S/C17H22N2O/c1-11(2)15-14(17(20)12(3)4)16(19(5)18-15)13-9-7-6-8-10-13/h6-12H,1-5H3 |
InChI Key |
QVYLLVDRAJPKPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1C(=O)C(C)C)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


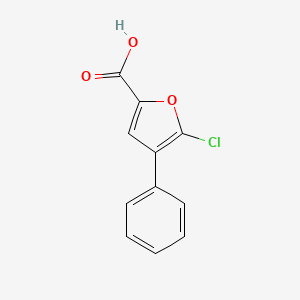
![1-Benzyl-N-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11777489.png)

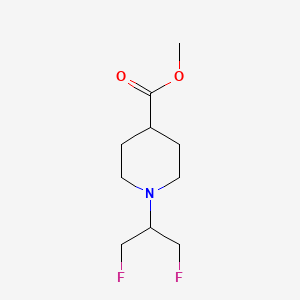

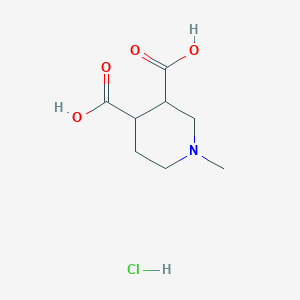
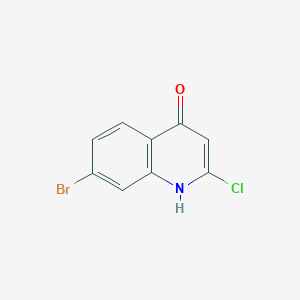
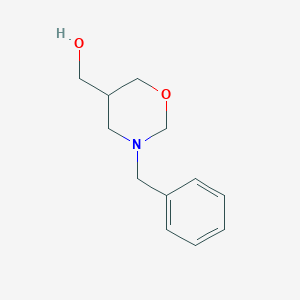
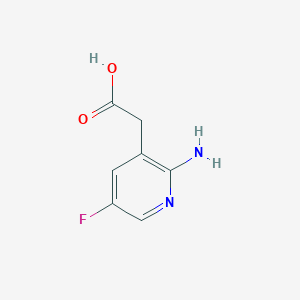
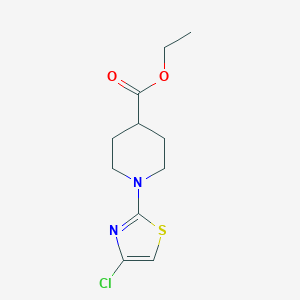
![rel-(1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride](/img/structure/B11777548.png)
